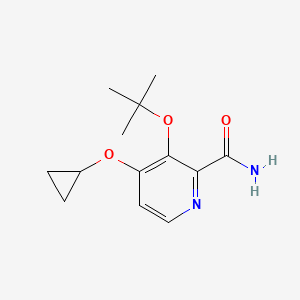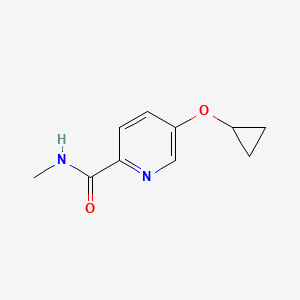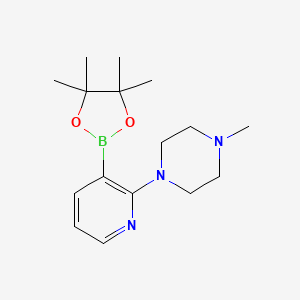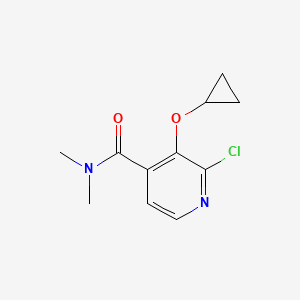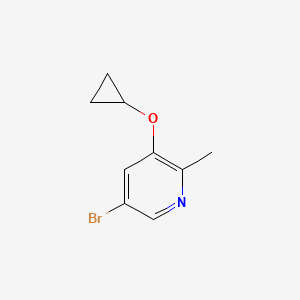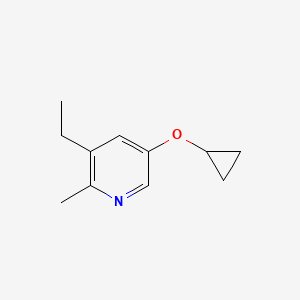
3-(Aminomethyl)-2-(cyclohexyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-2-(cyclohexyloxy)phenol is an organic compound characterized by the presence of an aminomethyl group, a cyclohexyloxy group, and a phenolic hydroxyl group
Méthodes De Préparation
The synthesis of 3-(Aminomethyl)-2-(cyclohexyloxy)phenol typically involves multiple steps, including the formation of the aminomethyl group and the introduction of the cyclohexyloxy group onto the phenol ring. One common synthetic route involves the reaction of 2-(cyclohexyloxy)phenol with formaldehyde and ammonia or an amine under controlled conditions to form the aminomethyl derivative. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and specific temperature and pressure settings, to enhance yield and purity.
Analyse Des Réactions Chimiques
3-(Aminomethyl)-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Aminomethyl)-2-(cyclohexyloxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-2-(cyclohexyloxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the phenolic hydroxyl group can participate in redox reactions or act as a nucleophile in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Aminomethyl)-2-(cyclohexyloxy)phenol include:
2-(Cyclohexyloxy)phenol: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
3-(Aminomethyl)phenol: Lacks the cyclohexyloxy group, which may affect its solubility and reactivity.
4-(Aminomethyl)-2-(cyclohexyloxy)phenol: A positional isomer with different chemical properties and reactivity. The uniqueness of this compound lies in the combination of the aminomethyl and cyclohexyloxy groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
3-(aminomethyl)-2-cyclohexyloxyphenol |
InChI |
InChI=1S/C13H19NO2/c14-9-10-5-4-8-12(15)13(10)16-11-6-2-1-3-7-11/h4-5,8,11,15H,1-3,6-7,9,14H2 |
Clé InChI |
TUHCLWZJEVBHMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=C(C=CC=C2O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


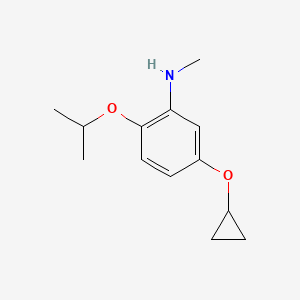
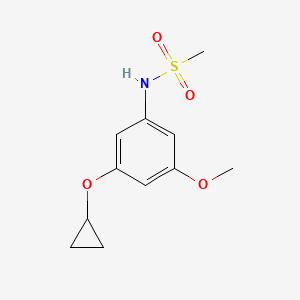
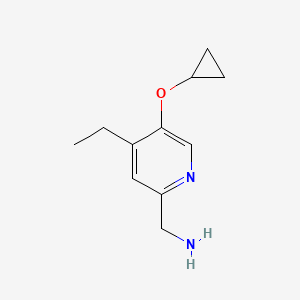
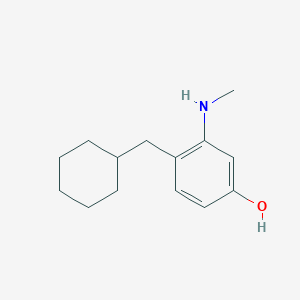
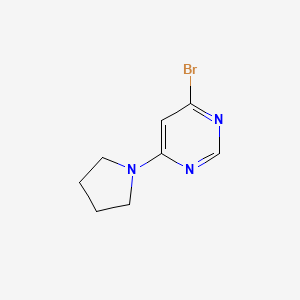
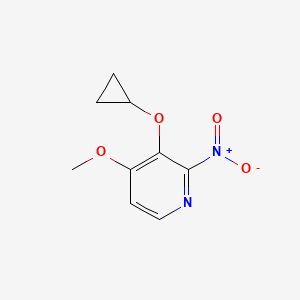
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
